4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 273727-25-6
VCID: VC4095498
InChI: InChI=1S/C14H8ClF3O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20)
SMILES: C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Molecular Formula: C14H8ClF3O2
Molecular Weight: 300.66 g/mol

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

CAS No.: 273727-25-6

Cat. No.: VC4095498

Molecular Formula: C14H8ClF3O2

Molecular Weight: 300.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid - 273727-25-6

Specification

CAS No. 273727-25-6
Molecular Formula C14H8ClF3O2
Molecular Weight 300.66 g/mol
IUPAC Name 4-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8ClF3O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Standard InChI Key BNOSVWSVSXMETM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F

Introduction

Key Findings

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 273727-25-6) is a halogenated aromatic carboxylic acid characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a trifluoromethylphenyl group at the 2-position. This compound’s structural uniqueness lies in the electron-withdrawing effects of its substituents, which confer distinct physicochemical and biological properties. While direct pharmacological data on this specific compound remain limited, its structural analogs demonstrate significant antimicrobial, anti-inflammatory, and anticancer activities, positioning it as a promising candidate for further research in medicinal chemistry and industrial applications .

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid is C₁₄H₈ClF₃O₂, with a molecular weight of 300.66 g/mol . Key structural features include:

  • Benzoic acid backbone: Provides a carboxylic acid functional group (-COOH) capable of hydrogen bonding and salt formation.

  • Chlorine substituent at the 4-position: Enhances electrophilicity and influences electron distribution across the aromatic ring.

  • Trifluoromethylphenyl group at the 2-position: Introduces steric bulk and lipophilicity, improving membrane permeability in biological systems .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
SMILESC1=CC(=C(C=C1C(=O)O)Cl)C2=CC=C(C=C2)C(F)(F)F
InChI KeyBNOSVWSVSXMETM-UHFFFAOYSA-N
LogP (Octanol-Water)4.72

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid typically involves multi-step reactions, leveraging cross-coupling methodologies and functional group transformations:

  • Suzuki-Miyaura Coupling:

    • Reaction of 2-chloro-4-iodobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the biphenyl intermediate.

    • Conditions: Tetrahydrofuran (THF), 80°C, 12–24 hours.

    • Yield: ~70–85%.

  • Carboxylic Acid Protection/Deprotection:

    • Methylation of the benzoic acid group (using MeOH/H₂SO₄) followed by deprotection via hydrolysis (NaOH, H₂O/EtOH) ensures regioselectivity and minimizes side reactions .

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol% PdMaximizes coupling efficiency
Reaction Temperature70–90°CBalances rate and side reactions
Solvent PolarityTHF > Toluene > DMFEnhances boronic acid solubility

Scalability and Challenges

Industrial production faces challenges related to the cost of trifluoromethyl-containing precursors and catalyst recovery. Continuous flow reactors have been proposed to improve efficiency, reducing reaction times by 30% compared to batch processes .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trifluoromethyl and biphenyl groups. Soluble in polar organic solvents (e.g., DMSO, ethanol) .

  • Stability: Stable under inert atmospheres up to 200°C. Susceptible to decarboxylation under strongly acidic or basic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.75–7.65 (m, 4H, ArH), 3.45 (s, 1H, COOH) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch) .

Biological Activity and Applications

Table 3: Comparative Bioactivity of Structural Analogs

CompoundTarget ActivityIC₅₀/MIC
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acidCDK4 Inhibition75 nM
4-Chloro-3-nitro-5-(trifluoromethyl)benzamideDprE1 Inhibition (Antitubercular)40 nM

Industrial Applications

  • Agrochemicals: Intermediate in herbicides targeting acetolactate synthase (ALS) .

  • Polymer Chemistry: Monomer for fluorinated polyesters with enhanced thermal stability .

SupplierPurityPackagingPrice (USD)
Alichem>98%500 mg798.7
Kechem Bio-Scientific>95%1 g1549.6

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Derivatization: Explore ester and amide derivatives to enhance solubility and target specificity.

  • Green Chemistry: Develop catalyst-free synthesis using microwave irradiation .

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